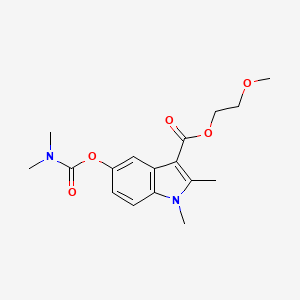

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by three key structural features:

- A 1,2-dimethylindole core, which enhances steric stability and modulates electronic properties.

- A 5-((dimethylcarbamoyl)oxy) substituent, introducing a carbamate group that may influence bioactivity and metabolic stability.

- A 2-methoxyethyl ester at position 3, which alters solubility and pharmacokinetic profiles compared to simpler alkyl esters (e.g., methyl or ethyl) .

This compound shares structural homology with pharmacologically active indoles, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, though its specific applications remain understudied in the provided literature.

Properties

IUPAC Name |

2-methoxyethyl 5-(dimethylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-11-15(16(20)23-9-8-22-5)13-10-12(24-17(21)18(2)3)6-7-14(13)19(11)4/h6-7,10H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQAJPJYQCWSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by the introduction of the methoxyethyl, dimethylcarbamoyl, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate exhibit significant pharmacological activities, including antimicrobial and anticancer properties. For instance, studies on indole derivatives have shown promising results in inhibiting bacterial growth and exhibiting cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. In vitro studies have demonstrated that related indole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or protein function .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5c | S. aureus | 21 |

| 5h | B. subtilis | 22 |

This data indicates that modifications to the indole structure can lead to enhanced antimicrobial efficacy.

Molecular Docking Studies

Molecular docking studies provide insights into the interaction of the compound with biological targets. For example, docking simulations have been performed with DNA gyrase, an enzyme critical for bacterial DNA replication. Such studies help elucidate the binding affinity and potential inhibitory effects of the compound on bacterial growth .

Cancer Research

Indole derivatives have been extensively studied for their anticancer properties. The specific compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that similar compounds can induce cell death in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing a series of indole derivatives, including those structurally related to the target compound, evaluated their antimicrobial activity using the agar diffusion method. The results indicated significant antibacterial activity correlated with specific structural modifications, highlighting the importance of functional groups in enhancing efficacy .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of indole derivatives through in vitro assays against several cancer cell lines. The findings suggested that the introduction of carbamoyl groups could enhance cytotoxicity, making these compounds viable candidates for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

In contrast, the ethyl ester in Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate may confer higher lipophilicity, favoring membrane permeability .

Fluoro substituents (e.g., in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) enhance electronegativity and may improve binding affinity in target proteins via halogen bonding .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for ethyl indole-3-carboxylates, involving condensation of activated esters with dimethylcarbamoyl chloride under basic conditions (e.g., NaOEt/DMSO) .

- In contrast, fluorinated analogues require specialized reagents (e.g., 5-fluoroindole precursors) and longer reaction times (up to 50 hours) .

Research Findings and Functional Implications

- Metabolic Stability : The dimethylcarbamoyl group may resist enzymatic hydrolysis better than acetyloxy groups, as seen in related carbamate-protected indoles .

- Antioxidant Potential: Indole derivatives with electron-donating groups (e.g., methoxy) exhibit radical-scavenging activity, though the dimethylcarbamoyloxy group’s effect remains unexplored .

Biological Activity

2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate, with the CAS number 896845-56-0, is a synthetic compound belonging to the indole family. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C17H22N2O5

- Molecular Weight : 334.4 g/mol

- Structure : The compound features an indole ring with a methoxyethyl group and a dimethylcarbamoyloxy moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including compounds structurally related to this compound, in exhibiting anticancer properties. For instance:

- Cytotoxicity Studies : Research has shown that certain indole derivatives can inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2). These compounds induce apoptosis and block the cell cycle at the G2/M phase by affecting mitochondrial membrane potential and signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. A related study demonstrated significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant strains (MRSA) . This indicates that compounds similar to this compound may be effective in combating resistant bacterial strains.

Toxicological Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary data indicate that it may exhibit toxicity if ingested or upon skin contact. The compound is categorized under hazardous substances due to its potential to cause serious eye damage and skin sensitization .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antibacterial Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 (Colorectal Cancer) | Not specified | Induces apoptosis; inhibits PI3K/AKT/mTOR |

| Antibacterial | Staphylococcus aureus | 0.98 | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | Varies | Inhibition of fungal cell growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.